![molecular formula C42H67NO10 B13405564 (1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Conserve” is a term that can refer to various compounds depending on the context. in the realm of chemistry, it often refers to a type of fruit preserve made by cooking fruit with sugar. This compound is known for its ability to retain the flavor and nutritional value of the fruit while extending its shelf life. The making of conserves can be more complex than standard jams, requiring precise cooking or steeping times to ensure the flavor is extracted and the sugar penetrates the fruit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of conserves involves the following steps:
Selection of Fruit: Fresh, high-quality fruit is chosen to ensure the best flavor and nutritional content.
Preparation: The fruit is washed, peeled, and cut into appropriate sizes.
Cooking: The fruit is cooked with sugar and sometimes pectin. The cooking process must be carefully monitored to avoid overcooking, which can lead to a loss of flavor and nutrients.
Steeping: In some cases, the fruit is steeped in the hot sugar mixture to allow the flavors to meld.
Industrial Production Methods: In industrial settings, the production of conserves involves large-scale equipment and precise control of temperature and cooking times. The process includes:
Automated Fruit Preparation: Machines wash, peel, and cut the fruit.
Controlled Cooking: Large vats with temperature controls ensure consistent cooking.
Quality Control: Samples are taken at various stages to ensure the product meets quality standards.
Packaging: The conserves are packaged in sterilized containers to prevent contamination and extend shelf life.
Types of Reactions:
Oxidation: Exposure to air can cause oxidation, leading to changes in color and flavor.
Reduction: The addition of sugar can act as a reducing agent, preserving the fruit’s color and flavor.
Substitution: The use of different types of sugar (e.g., glucose, fructose) can alter the final product’s texture and taste.
Common Reagents and Conditions:
Sugar: Acts as a preservative and sweetener.
Pectin: Used to thicken the conserve.
Acid (e.g., lemon juice): Helps in setting the conserve and enhancing flavor.
Major Products Formed:
Fruit Conserve: A thick, sweet preserve with pieces of fruit suspended in a gel-like matrix.
By-products: Minimal, as most of the ingredients are incorporated into the final product.
Wissenschaftliche Forschungsanwendungen
Conserves have various applications in scientific research, particularly in food science and nutrition:
Food Preservation: Studies on the effectiveness of different sugars and acids in preserving fruit.
Nutritional Analysis: Research on the retention of vitamins and minerals in conserves.
Microbial Studies: Examination of the microbial stability of conserves and the effectiveness of different preservation methods.
Sensory Analysis: Research on consumer preferences and the sensory qualities of different types of conserves .
Wirkmechanismus
The preservation effect of conserves is primarily due to the high sugar content, which creates an environment that is inhospitable to microbial growth. The sugar draws water out of microbial cells through osmosis, effectively dehydrating and killing them. Additionally, the cooking process destroys most of the microorganisms present in the fruit. The acid (e.g., lemon juice) lowers the pH, further inhibiting microbial growth .
Vergleich Mit ähnlichen Verbindungen
Jam: Made from crushed fruit and sugar, usually with added pectin.
Jelly: Made from fruit juice and sugar, with a clear, firm texture.
Marmalade: A type of preserve made from citrus fruit, including the peel.
Comparison:
Texture: Conserves have a chunkier texture with whole pieces of fruit, while jams are more spreadable, and jellies are firm and clear.
Flavor: Conserves retain more of the fruit’s natural flavor due to the larger pieces of fruit.
Nutritional Content: Conserves may retain more vitamins and minerals compared to jams and jellies due to the minimal processing of the fruit.
Eigenschaften
Molekularformel |
C42H67NO10 |
|---|---|
Molekulargewicht |
746.0 g/mol |
IUPAC-Name |
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+/m1/s1 |
InChI-Schlüssel |
RDECBWLKMPEKPM-LEUBSNHMSA-N |
Isomerische SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Kanonische SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
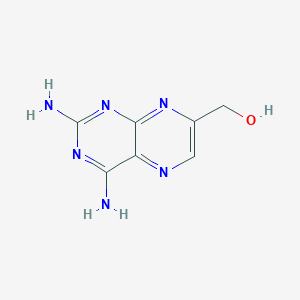

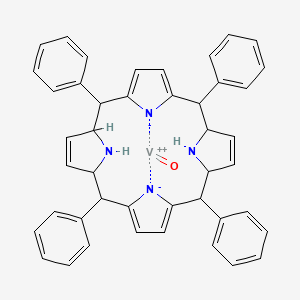
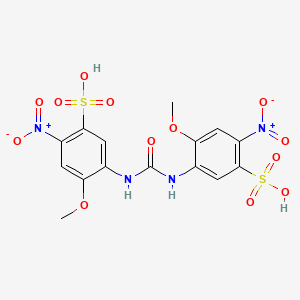
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
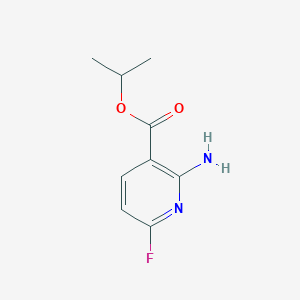
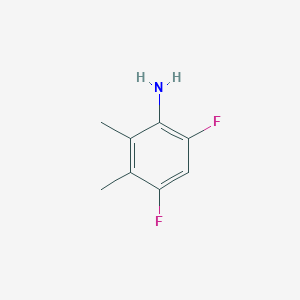
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
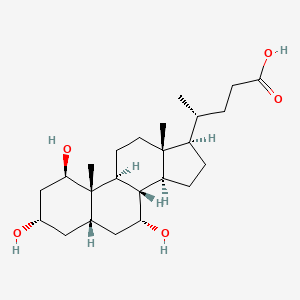
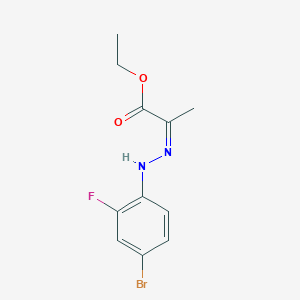
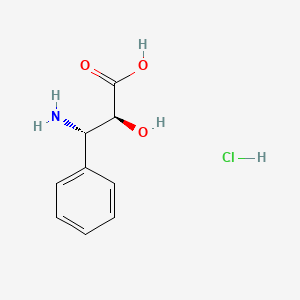
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
